molecular formula C6H10ClF2N B2942245 (2,2-Difluorospiro[2.2]pentan-1-yl)methanamine;hydrochloride CAS No. 2344681-18-9

(2,2-Difluorospiro[2.2]pentan-1-yl)methanamine;hydrochloride

Cat. No.: B2942245
CAS No.: 2344681-18-9
M. Wt: 169.6
InChI Key: SFDQBGZRIFZKHM-UHFFFAOYSA-N
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Description

(2,2-Difluorospiro[2.2]pentan-1-yl)methanamine hydrochloride is a fluorinated spirocyclic compound featuring a bicyclo[2.2]pentane core with two fluorine atoms at the 2,2-positions and a methanamine hydrochloride moiety.

Properties

IUPAC Name

(2,2-difluorospiro[2.2]pentan-1-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N.ClH/c7-6(8)4(3-9)5(6)1-2-5;/h4H,1-3,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDQBGZRIFZKHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C(C2(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2344681-18-9
Record name {2,2-difluorospiro[2.2]pentan-1-yl}methanamine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluorospiro[2.2]pentan-1-yl)methanamine;hydrochloride typically involves the fluorination of a spirocyclic precursor. One common method is the difluorocyclopropanation of (2-methylene cyclopropyl)methanol, followed by subsequent functional group transformations . The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, under controlled temperature and pressure conditions to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve scalable and efficient synthetic routes that minimize the use of hazardous reagents and optimize reaction conditions for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluorospiro[2.2]pentan-1-yl)methanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical and physical properties.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms or other functional groups with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated ketones or carboxylic acids, while substitution reactions can produce a variety of substituted spiro compounds with different functional groups.

Mechanism of Action

The mechanism of action of (2,2-Difluorospiro[2.2]pentan-1-yl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with target molecules, enhancing its binding affinity and specificity . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs with Spiro or Bicyclic Frameworks

The following table highlights key structural and physicochemical differences between the target compound and related derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Key Features
(2,2-Difluorospiro[2.2]pentan-1-yl)methanamine hydrochloride (Target) C₆H₁₀ClF₂N* ~174.61* 2,2-difluoro; spiro[2.2]pentane Rigid spirocyclic core; potential for enhanced metabolic stability
(6,6-Difluorospiro[3.3]heptan-2-yl)methanamine hydrochloride C₈H₁₄ClF₂N 197.65 6,6-difluoro; spiro[3.3]heptane Larger spiro ring; increased lipophilicity
1-{6-Fluorospiro[3.3]heptan-2-yl}methanamine hydrochloride C₈H₁₃ClFN 185.65 Monofluoro; spiro[3.3]heptane Reduced fluorination; lower electronegativity
[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride C₇H₁₁ClF₃N 201.62 Trifluoromethyl; bicyclo[1.1.1]pentane High electron-withdrawing effect; steric hindrance
(2-2-Difluorocyclopropyl)methanamine hydrochloride C₄H₈ClF₂N 143.56 2,2-difluoro; cyclopropane Non-spiro; planar ring; limited conformational restriction

*Calculated based on molecular formula.

Biological Activity

(2,2-Difluorospiro[2.2]pentan-1-yl)methanamine;hydrochloride, with the CAS number 2344681-18-9, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following SMILES notation: NCC1C2(C1(F)F)CC2.Cl. The compound features a spirocyclic framework that contributes to its unique properties and potential reactivity in biological systems.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit varying degrees of antimicrobial activity. While specific data on this compound is limited, related compounds have shown effectiveness against a range of bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Summary of Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound A (similar structure)E. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CMRSA64 µg/mL

Antitumor Activity

The potential antitumor effects of fluorinated compounds have been explored in various studies. For instance, fluorinated spiro compounds have been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways.

Case Study:
A study conducted on a related fluorinated compound demonstrated a significant reduction in cell viability in Hela and A549 cell lines at concentrations ranging from 50 to 200 µg/mL, indicating potential for further investigation into the anticancer properties of this compound.

The mechanisms by which this compound exerts its biological effects are hypothesized to involve:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Interference with Cellular Signaling Pathways: The spirocyclic structure may interact with cellular receptors or proteins involved in apoptosis or cell proliferation.

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